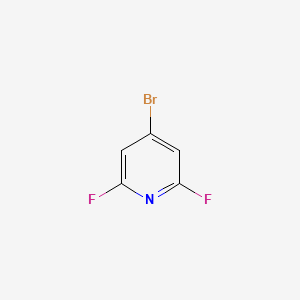

4-Bromo-2,6-difluoropyridine

描述

Significance of Polyhalogenated Pyridines as Versatile Synthetic Intermediates

Polyhalogenated pyridines are particularly prized as versatile synthetic intermediates due to the differential reactivity of the halogen substituents. This allows for selective, stepwise functionalization of the pyridine (B92270) core. The presence of multiple halogens, often a combination of fluorine, chlorine, and bromine, provides chemists with a powerful toolkit for constructing complex molecular architectures. These compounds serve as key precursors in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The ability to sequentially replace each halogen atom based on its unique reactivity profile opens up avenues for the efficient and modular synthesis of highly substituted pyridine derivatives that would be challenging to access through other means. rsc.org

Research Context of 4-Bromo-2,6-difluoropyridine within Halogenated Heterocyclic Chemistry

Within the diverse family of halogenated heterocycles, this compound has emerged as a compound of significant interest. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms flanking the nitrogen and a bromine atom at the 4-position, imparts a distinct reactivity profile. The fluorine atoms activate the pyridine ring towards nucleophilic aromatic substitution, while the bromine atom provides a handle for a wide range of palladium-catalyzed cross-coupling reactions. This trifunctional nature makes this compound a highly valuable and versatile building block for the synthesis of complex, multi-substituted pyridine derivatives. researchgate.net Its application is particularly prominent in the fields of medicinal chemistry and materials science, where the precise introduction of various functionalities onto a central pyridine core is often a key strategy for modulating biological activity or material properties.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRNQISNYVXBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621520 | |

| Record name | 4-Bromo-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903513-58-6 | |

| Record name | 4-Bromo-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,6 Difluoropyridine and Its Derivatives

Direct Synthesis Strategies for the 4-Bromo-2,6-difluoropyridine Core

The formation of the this compound scaffold can be achieved through several strategic approaches, primarily involving the precise introduction of halogen atoms onto a pyridine (B92270) ring.

Direct halogenation and fluorination of pyridine precursors represent a straightforward approach to synthesizing halogenated pyridines. For instance, the synthesis of the related compound, 4-bromo-2,6-difluoroaniline (B33399), is achieved by the direct bromination of 2,6-difluoroaniline. prepchem.com In this process, a solution of bromine in glacial acetic acid is added to a solution of 2,6-difluoroaniline, leading to the selective introduction of a bromine atom at the C4-position. prepchem.com

While direct C-H fluorination of a 4-bromopyridine (B75155) precursor is a challenging transformation, developments in fluorination chemistry offer potential pathways. Methods for the site-selective C-H fluorination of pyridine derivatives have been developed, often utilizing specialized fluorinating agents. chinesechemsoc.orgresearchgate.net For example, silver(II) fluoride (B91410) has been shown to be effective for the site-selective fluorination of pyridines adjacent to the nitrogen atom under ambient conditions. researchgate.net Photochemical, metal-free methods using reagents like N-fluorobenzenesulfonimide (NFSI) have also emerged for the C-H fluorination of heteroarenes, demonstrating unique regioselectivity. chinesechemsoc.org These advanced methods highlight the potential for future synthetic strategies targeting the this compound core from simpler pyridine precursors.

A more common and established route involves halogen exchange (Halex) reactions starting from readily available polyhalogenated pyridines, particularly those containing chlorine or bromine atoms that are more easily displaced by fluoride.

Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are widely used reagents for introducing fluorine into aromatic rings via nucleophilic substitution. The process typically involves heating a polychloro- or polybromo-pyridine with an excess of the alkali metal fluoride in a high-boiling polar aprotic solvent. google.comgoogleapis.com

The synthesis of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657) using KF in dimethyl sulfoxide (B87167) (DMSO) is a well-documented process. google.com This reaction can achieve high yields by distilling the more volatile product as it forms. google.com Similarly, 3-substituted-2,6-difluoropyridines can be readily prepared from their 3-substituted-2,6-dichloropyridine analogs using cesium fluoride in DMSO. researchgate.net The higher reactivity of CsF often allows for milder reaction conditions compared to KF. The choice of solvent is crucial, with sulfolane (B150427) and N-methyl-2-pyrrolidone also being effective media for these transformations. googleapis.comgoogle.com The general principle involves the replacement of chlorine or bromine atoms at the 2- and 6-positions of the pyridine ring with fluorine.

Table 1: Examples of Halogen Exchange Reactions for Fluoropyridine Synthesis

| Starting Material | Reagent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | KF | DMSO | 186-190°C | 2,6-Difluoropyridine | google.com |

| 3-Substituted-2,6-dichloropyridines | CsF | DMSO | Not specified | 3-Substituted-2,6-difluoropyridines | researchgate.net |

| Pentachloropyridine | KF | N-Methyl-2-pyrrolidone | 200°C | 3,5-Dichloro-2,4,6-trifluoropyridine | googleapis.com |

This table presents illustrative examples of halogen exchange reactions on pyridine derivatives and is not an exhaustive list.

Recent advancements in organic synthesis have focused on the development of metal-free fluorination techniques to avoid the use of often toxic and expensive heavy metals. While direct metal-free synthesis of this compound from a polychlorinated precursor is not yet a standard method, the underlying principles are being established.

One such development is the use of visible light to induce the site-selective C-H fluorination of heteroarenes without the need for a metal photocatalyst. chinesechemsoc.org This method employs an N-F reagent, such as N-fluorobenzenesulfonimide (NFSI), and can achieve fluorination under mild, ambient temperature conditions. chinesechemsoc.org Another novel transition-metal-free approach involves the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate, which serves as the fluorine source in a two-step alkylation-decarboxylation process. rsc.org These emerging metal-free strategies represent a progressive area of research that may soon provide more direct and environmentally benign routes to compounds like this compound. rsc.orgacs.org

Synthesis from Polybrominated and Polychlorinated Pyridine Derivatives

Advanced Derivatization Strategies Utilizing this compound

The reactivity profile of this compound makes it an exceptionally useful intermediate for creating highly substituted pyridines. The differential reactivity of the fluorine and bromine substituents allows for selective, stepwise functionalization.

The fluorine atoms at the C2 and C6 positions of the this compound ring are highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing nature of both the fluorine atoms and the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. stackexchange.com The attack of a nucleophile occurs preferentially at the C2 and C6 positions (ortho/para to the nitrogen) because the resulting anionic charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comstackexchange.com

Crucially, the fluorine atoms are significantly better leaving groups than the bromine atom at the C4 position in this SNAr context. This difference in reactivity allows for the selective and even stepwise substitution of the two fluorine atoms by various nucleophiles, while leaving the C4-bromo group intact for subsequent transformations, such as palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This orthogonal reactivity has established this compound as a valuable building block for the synthesis of non-symmetrical 2,4,6-trisubstituted pyridines. researchgate.netresearchgate.netresearchgate.net For example, reaction with one equivalent of a nucleophile like a pyrazolate salt can lead to a monosubstituted product, which can then be reacted with a different nucleophile to achieve a disubstituted pyridine with three distinct functional handles. researchgate.net

Table 2: Selective Stepwise SNAr Reactions of this compound

| Nucleophile | Stoichiometry | Product Type | Significance | Reference |

|---|---|---|---|---|

| Pyrazolate salts | 1 or 2 equivalents | Mono- or di-substituted pyridines | Access to 2,6-dipyrazolylpyridine derivatives. The C4-Br remains for further functionalization. | researchgate.netresearchgate.net |

| Indazolate salts | 1 or 2 equivalents | Mono- or di-substituted pyridines | Milder conditions compared to substitution on 2,6-dibromopyridine. | researchgate.netresearchgate.net |

| Various Nucleophiles | Stepwise addition | Non-symmetrical 2,6-disubstituted-4-bromopyridines | Allows for the creation of complex, non-symmetrical ligands and structures. | researchgate.netresearchgate.net |

| 2-Aminobiaryl precursors | Intramolecular SNAr | Fused α-Carbolines | Demonstrates intramolecular cyclization via SNAr where fluoride is the leaving group. | chemrxiv.org |

This table highlights the utility of this compound in SNAr reactions to generate diverse molecular scaffolds.

Selective Stepwise Nucleophilic Aromatic Substitution (SNAr) Reactions

Regioselective Functionalization at Fluorine Centers

The fluorine atoms at the C2 and C6 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net This reactivity allows for the selective and stepwise replacement of the fluorine atoms. nih.govnih.gov The reaction conditions for the substitution of these fluorine atoms by nucleophiles such as pyrazolate or indazolate salts are notably mild in terms of temperature, yield, and work-up procedures. nih.govresearchgate.net

By carefully controlling the reaction conditions, it is possible to achieve monosubstitution, yielding 2-substituted-4-bromo-6-fluoropyridine derivatives. mdpi.com For instance, the reaction of this compound with one equivalent of a nucleophile, such as 3-ethoxycarbonylpyrazole, leads to the formation of the monosubstituted product, 2-(3-ethoxycarbonyl-1-pyrazolyl)-4-bromo-6-fluoropyridine, in high yield. mdpi.comnih.gov This selective functionalization is a key step in the synthesis of more complex, non-symmetrically substituted pyridines. mdpi.com

Synthesis of Bisazolyl and Indazolyl Pyridine Derivatives

A significant application of the regioselective functionalization of this compound is the synthesis of bisazolyl and indazolyl pyridine derivatives. nih.govresearchgate.net These syntheses are typically achieved through a three-step process that leverages the differential reactivity of the halogen atoms. nih.govmdpi.com

The process begins with the selective monosubstitution of one fluorine atom with a pyrazole (B372694) or indazole derivative. mdpi.com The resulting 2-azolyl-4-bromo-6-fluoropyridine can then undergo a second nucleophilic substitution at the remaining fluorine position with a different azole, leading to a non-symmetrical 2,6-bisazolyl-4-bromopyridine. mdpi.comnih.gov This stepwise approach allows for the introduction of two different azolyl or indazolyl moieties onto the pyridine core. nih.govmdpi-res.com The reaction conditions are generally mild, and the resulting products are obtained in good yields. nih.govresearchgate.net

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | 3-Ethoxycarbonylpyrazole | 2-(3-Ethoxycarbonyl-1-pyrazolyl)-4-bromo-6-fluoropyridine | 83 | mdpi.comnih.gov |

| This compound | 5-Aminoindazole | 2-(5-Aminoindazolyl)-4-bromo-6-fluoropyridine and 2-(5-Aminoindazolyl)-4-bromo-6-fluoropyridine | 64 (mixture) | mdpi.com |

| This compound | 6-Aminoindazole | 2-(6-Aminoindazolyl)-4-bromo-6-fluoropyridine and 2-(6-Aminoindazolyl)-4-bromo-6-fluoropyridine | N/A | mdpi.com |

| This compound | 3-Carboxymethylindazole | 2-(3-Carboxymethyl-1H-indazolyl)-4-bromo-6-fluoropyridine | 84 | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C4 position of the pyridine ring in this compound and its derivatives provides a versatile handle for further functionalization through palladium-catalyzed cross-coupling reactions. nih.govnih.gov This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkynyl groups. mdpi.comnih.gov

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govtcichemicals.com In the context of this compound derivatives, the bromine atom at the 4-position serves as an excellent electrophilic partner for this reaction. mdpi.comnih.gov After the fluorine atoms have been substituted, the remaining C-Br bond can be selectively activated by a palladium catalyst to react with various aryl or heteroaryl boronic acids or their esters. nih.govscispace.com

This reaction is typically carried out under mild conditions and exhibits a broad substrate scope, allowing for the introduction of diverse aromatic and heteroaromatic moieties at the C4 position of the pyridine ring. mdpi.comnih.gov For instance, 2,6-bis(azolyl)-4-bromopyridines can be coupled with phenylboronic acid or thienylboronic acid to yield the corresponding 4-aryl or 4-heteroaryl-2,6-bis(azolyl)pyridines. mdpi.com

| Starting Material | Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(3-Ethoxycarbonyl-1H-pyrazolyl)-4-bromo-6-(4-nitro-1H-pyrazolyl)pyridine | p-Methoxyphenylboronic acid | 2-(3-Ethoxycarbonyl-1H-pyrazolyl)-4-(phenyl-p-methoxy)-6-(4-nitro-1H-pyrazolyl)pyridine | 48 | mdpi.com |

| 2-(3-Carboxy-1H-indazolyl)-4-bromo-6-(4-amino-1H-pyrazolyl)pyridine | Thienylboronic acid | 2-(3-Carboxy-1H-indazolyl)-4-(2-thienyl)-6-(4-amino-1H-pyrazolyl)pyridine | N/A | mdpi.com |

| 2-(6-Amino-1H-indazolyl)-4-bromo-6-(3-carboxy-1H-indazolyl)pyridine | Phenylboronic acid | 2-(6-Amino-1H-indazolyl)-4-phenyl-6-(3-carboxy-1H-indazolyl)pyridine | N/A | mdpi.com |

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling reaction provides an efficient route for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the bromine atom at the C4 position of this compound derivatives is readily functionalized using this method. nih.govnih.gov

This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the introduction of a variety of alkyne groups. nih.govwikipedia.org The ability to introduce an alkynyl moiety adds another layer of synthetic versatility, as the alkyne can be further transformed into other functional groups. mdpi.com

Orthogonal Synthetic Approaches to Highly Substituted Pyridine Scaffolds

The differential reactivity of the fluorine and bromine substituents on the this compound ring allows for an orthogonal synthetic strategy to access highly substituted and non-symmetrical pyridine scaffolds. nih.govnih.govscispace.com This approach combines the two main types of reactions discussed: nucleophilic aromatic substitution at the C2 and C6 positions and palladium-catalyzed cross-coupling at the C4 position. mdpi.comnih.govmdpi.com

The synthesis can be designed in a stepwise manner to introduce three different substituents at the 2, 4, and 6 positions of the pyridine ring. nih.govmdpi-res.com First, the two fluorine atoms are sequentially substituted with different nucleophiles, such as various pyrazole or indazole derivatives, to create a non-symmetrical 2,6-disubstituted-4-bromopyridine. mdpi.com Subsequently, the bromine at the C4 position is replaced via a Suzuki-Miyaura or Sonogashira coupling reaction to introduce a third, distinct substituent. nih.govnih.gov This orthogonal approach provides a powerful and flexible tool for the synthesis of a wide range of complex, trisubstituted pyridine derivatives, which are of interest for their potential in developing new ligands for metal complexes and functional materials. nih.govresearchgate.net

Mechanistic Elucidation of Synthetic Transformations

The synthetic utility of this compound is largely dictated by the distinct reactivity of its halogen substituents. The fluorine atoms at the C2 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C4 position is more amenable to metal-catalyzed cross-coupling reactions. mdpi.com A deeper understanding of the mechanisms governing these transformations is crucial for the rational design of synthetic routes to complex pyridine derivatives.

Detailed Investigation of Nucleophilic Substitution Mechanisms

The nucleophilic substitution of the fluorine atoms in this compound is a cornerstone of its chemistry, providing a pathway to a wide array of 2,6-disubstituted pyridine building blocks. mdpi.com The high electrophilicity of the C2 and C6 positions, activated by the electron-withdrawing nature of the nitrogen atom and the fluorine substituents, facilitates the attack by nucleophiles.

The generally accepted mechanism for nucleophilic aromatic substitution on activated haloarenes, including this compound, proceeds through a two-step addition-elimination pathway. This process involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

In the case of this compound, the reaction with a nucleophile (Nu-) initiates with the attack at either the C2 or C6 position, leading to the formation of a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the pyridine ring and onto the electron-withdrawing substituents. The subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the substituted product.

The reaction conditions for these nucleophilic substitutions are often milder and more convenient compared to those required for the substitution of less activated halopyridines, such as 2,6-dibromopyridine. mdpi.comresearchgate.net The choice of reaction conditions allows for the selective mono- or di-substitution of the fluorine atoms. For instance, by carefully controlling the stoichiometry of the nucleophile, it is possible to isolate mono-substituted intermediates, which can then be subjected to a second, different nucleophile to generate unsymmetrically substituted pyridines. mdpi.com

A variety of nucleophiles have been successfully employed in the substitution reactions of this compound, including pyrazolates and indazolates. mdpi.com The use of these nitrogen-based heterocycles as nucleophiles has proven to be an effective strategy for the synthesis of novel ligands for coordination chemistry. mdpi.comresearchgate.net

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 3-Ethoxycarbonyl pyrazole/NaH | 2,6-bis(3-ethoxycarbonylpyrazol-1-yl)-4-bromopyridine | THF, 0 °C to rt, 4h | 89 | ambeed.com |

| Pyrazole/K2CO3 | 4-Bromo-2-fluoro-6-(1H-pyrazol-1-yl)pyridine | DMF, rt, 12h | 75 | mdpi.com |

| Indazole/K2CO3 | 4-Bromo-2-fluoro-6-(1H-indazol-1-yl)pyridine | DMF, rt, 12h | 70 | mdpi.com |

This table presents selected examples of nucleophilic substitution reactions on this compound.

Studies on Metalation and Subsequent Substitution Pathways (e.g., Lithium Diisopropylamide-Mediated Reactions)

While direct nucleophilic substitution is prevalent at the C2 and C6 positions, metalation offers an alternative strategy to functionalize the pyridine ring, often at different positions. The use of strong bases, such as lithium diisopropylamide (LDA), can lead to deprotonation of the pyridine ring, forming an organolithium intermediate that can then react with various electrophiles.

Mechanistic studies on the closely related 2,6-difluoropyridine provide significant insights into the potential metalation pathways for this compound. nih.govresearchgate.netnih.gov The treatment of 2,6-difluoropyridine with LDA in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) results in quantitative ortholithiation at the C3 position. nih.govnih.gov Upon warming, this aryllithium intermediate can undergo substitution to yield 2-fluoro-6-(diisopropylamino)pyridine. nih.govnih.gov

The mechanism of this transformation has been shown to involve a reversal of the lithiation step, followed by a nucleophilic attack of LDA on the unlithiated pyridine. nih.gov Rate studies have provided evidence for two parallel monomer-based pathways for the nucleophilic addition. nih.gov Computational studies further support a direct substitution mechanism without the formation of a Meisenheimer complex in this specific case. nih.govnih.gov

For this compound, the presence of the bromine atom could influence the regioselectivity of the metalation. However, based on the studies of other halopyridines, lithiation is expected to occur ortho to a directing group. In this case, the fluorine atoms are strong ortho-directing groups for lithiation. Therefore, deprotonation with LDA would be anticipated to occur at the C3 or C5 position.

The resulting lithiated species can then be trapped with a variety of electrophiles, leading to the introduction of a new substituent at the C3 or C5 position. This metalation-substitution sequence provides a complementary approach to the direct nucleophilic substitution at the C2 and C6 positions, enabling the synthesis of a broader range of functionalized pyridine derivatives.

| Reactant | Reagent | Intermediate/Product | Reaction Type | Reference |

| 2,6-Difluoropyridine | 1. LDA, THF, -78 °C | 3-Lithio-2,6-difluoropyridine | Ortholithiation | nih.govnih.gov |

| 3-Lithio-2,6-difluoropyridine | 2. Warm to 0 °C | 2-Fluoro-6-(diisopropylamino)pyridine | Nucleophilic Substitution | nih.govnih.gov |

| 2-Fluoropyridine | LDA, THF, -78 °C | 3-Lithio-2-fluoropyridine | Ortholithiation | nih.gov |

This table outlines the key steps in the LDA-mediated reactions of related fluoropyridines, which serve as a model for the potential reactivity of this compound.

Electrophilic and Nucleophilic Reactivity Profiles of the Halogen Substituents

The electronic nature of the pyridine ring, combined with the inductive effects of the halogen atoms, dictates the reactivity of the this compound molecule. The nitrogen atom withdraws electron density from the ring, making the carbon positions susceptible to nucleophilic attack, a characteristic that resembles the reactivity of nitrobenzene. wikipedia.org The attached halogens further influence this reactivity profile.

In the context of nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyridine, the reactivity of halogens follows a trend that is often counter-intuitive when compared to other substitution reactions like SN2. stackexchange.com For SNAr, the order of reactivity is typically F > Cl > Br > I. researchgate.net

The key to understanding this lies in the mechanism's rate-determining step. The SNAr reaction proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile forms a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The first step, the formation of this complex, is slow because it disrupts the aromaticity of the ring and has a high activation energy. stackexchange.com The second step, the elimination of the leaving group to restore aromaticity, is comparatively fast. stackexchange.com

While the fluorine atoms at the C-2 and C-6 positions are primed for nucleophilic displacement, the bromine atom at the C-4 position provides an alternative reaction site for different chemistries. researchgate.net It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, allowing for the introduction of carbon-based substituents. researchgate.net This orthogonal reactivity makes this compound a particularly useful synthon. researchgate.net In some systems, the choice between fluorine and bromine displacement can also be influenced by the nature of the nucleophile; soft nucleophiles have been shown to preferentially displace bromine, whereas hard nucleophiles displace fluorine. psu.edu

| Reaction Type | Reactivity Order | Rate-Determining Factor | Role of Fluorine |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | Stabilization of Meisenheimer Complex (Addition Step) | Strong inductive effect stabilizes the intermediate, accelerating the reaction. stackexchange.com |

| Palladium-Catalyzed Cross-Coupling | I > Br > Cl >> F | Oxidative Addition to Palladium(0) | The C-Br bond is more readily cleaved in oxidative addition than the strong C-F bond. researchgate.net |

In this compound, nucleophilic attack occurs with high regiospecificity at the C-2 and C-6 positions, leading to the displacement of the fluorine atoms. researchgate.netresearchgate.net The positions ortho and para to the ring nitrogen are the most electron-deficient and therefore the most activated towards nucleophilic substitution. The fluorine atoms at these positions are thus the primary sites of reaction.

This selectivity allows for a controlled, stepwise substitution of the two fluorine atoms, which is a powerful strategy for synthesizing non-symmetrical, 2,6-disubstituted pyridine derivatives. researchgate.net By carefully controlling the stoichiometry of the nucleophile, it is possible to achieve mono-substitution at either the C-2 or C-6 position, followed by the introduction of a different nucleophile at the remaining fluoro-substituted position. For example, reactions with pyrazolate or indazolate salts proceed under relatively mild conditions to displace the fluorine atoms. researchgate.netresearchgate.net

While substitution on this compound itself reliably occurs at the C-2/C-6 positions, research on other halopyridines has shown that regiospecificity can be altered. For instance, the introduction of a trialkylsilyl group at a neighboring position can completely reverse the selectivity, directing nucleophiles away from the 4-position to attack the 2-position instead. researchgate.net

| Reagent Type | Reaction Site | Product Type | Reference |

|---|---|---|---|

| Nucleophiles (e.g., pyrazolates, indazolates, amines) | C-2 and/or C-6 | Displacement of fluorine atom(s) | researchgate.net |

| Organoboron reagents (Suzuki Coupling) | C-4 | Displacement of bromine atom | researchgate.net |

| Terminal Alkynes (Sonogashira Coupling) | C-4 | Displacement of bromine atom | researchgate.net |

Stereochemical Aspects in Derivatization Processes

The this compound molecule is planar and achiral. Therefore, stereochemical considerations are not inherent to the starting material but arise during derivatization processes that either introduce a stereocenter or involve the use of chiral reagents.

Stereochemistry becomes a critical factor in the following scenarios:

Use of Chiral Nucleophiles: When a chiral nucleophile is used to displace one or both of the fluorine atoms, the resulting product will be chiral. If a racemic nucleophile is used, a racemic mixture of diastereomers could be formed in a stepwise substitution.

Creation of a New Stereocenter: A reaction at one of the substituent sites could create a new stereogenic center. For example, if a carbonyl group is introduced via a cross-coupling reaction at the C-4 position, its subsequent reduction to a secondary alcohol would generate a chiral center. The stereochemical outcome (i.e., the ratio of enantiomers or diastereomers) would depend on the reagents and conditions used for the reduction.

Atropisomerism: In some cases, the synthesis of bulky, non-symmetrical 2,6-disubstituted pyridines can lead to hindered rotation around the C-C or C-N bonds connecting the pyridine core to the substituents. If the rotational barrier is high enough, stable atropisomers can be isolated.

While the potential for creating complex stereochemical structures from this scaffold exists, detailed studies focusing specifically on the stereochemical outcomes of this compound derivatization are not extensively documented in the provided literature. mdpi-res.com

Reaction Kinetics and Thermodynamic Considerations in Functionalization Reactions

The kinetics of functionalization reactions involving this compound are best understood through the lens of the SNAr mechanism, which governs the substitution of its fluorine atoms.

Reaction Kinetics: The rate of SNAr on the this compound ring is significantly influenced by the high electronegativity of the fluorine atoms. This property lowers the energy of the transition state leading to the Meisenheimer intermediate, thus increasing the rate constant for this step. stackexchange.com The reaction rate is therefore faster than for analogous bromo- or chloro-substituted pyridines in nucleophilic substitutions. The solvent can also play a crucial role; aprotic solvents are generally preferred as protic solvents can strongly solvate and deactivate many nucleophiles. stackexchange.com

| Factor | Influence on Reaction | Underlying Principle |

|---|---|---|

| Kinetics | Fluorine atoms enhance the reaction rate. | The high electronegativity of fluorine stabilizes the transition state of the rate-determining addition step. stackexchange.com |

| Thermodynamics | The overall reaction is generally favorable. | Restoration of the highly stable pyridine aromatic ring in the final step provides a strong thermodynamic driving force. stackexchange.com |

| Leaving Group Ability | Fluoride is a poor leaving group, but this has minimal impact on the overall rate. | The elimination of the leaving group is the fast step of the reaction and does not influence the overall kinetics. stackexchange.com |

Synthesis of 4 Bromo 2,6 Difluoropyridine

The laboratory-scale synthesis of 4-Bromo-2,6-difluoropyridine can be achieved through various synthetic routes, often starting from readily available pyridine (B92270) derivatives.

One common approach involves the bromination of 2,6-difluoropyridine (B73466). This reaction typically employs a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of an acid catalyst. The electron-withdrawing nature of the two fluorine atoms deactivates the pyridine ring, making electrophilic substitution challenging. However, under forcing conditions, bromination can be directed to the 4-position.

An alternative and often more efficient method involves a Sandmeyer-type reaction starting from 4-amino-2,6-difluoropyridine. Diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid, generates a diazonium salt intermediate. Subsequent decomposition of this diazonium salt in the presence of a copper(I) bromide catalyst yields this compound.

Another synthetic strategy starts from 2,6-difluoro-4-iodopyridine. A halogen exchange reaction, often facilitated by a copper(I) bromide, can be employed to replace the iodine atom with a bromine atom. This method is particularly useful if the corresponding iodo-derivative is more readily accessible.

Applications of 4 Bromo 2,6 Difluoropyridine in Advanced Chemical Research

Medicinal Chemistry and Pharmaceutical Intermediate Synthesis

In the realm of medicinal chemistry, 4-Bromo-2,6-difluoropyridine is a key intermediate for creating novel pharmaceutical compounds. evitachem.com The distinct reactivity of its halogen atoms enables the precise construction of complex molecular architectures, which is crucial for the development of new therapeutic agents.

Design and Synthesis of Novel Biologically Active Scaffolds

The structure of this compound is foundational in the synthesis of new biologically active scaffolds. The two fluorine atoms can be substituted in a selective, stepwise manner, while the bromine atom can be functionalized through cross-coupling reactions like the Suzuki and Sonogashira reactions. researchgate.netmdpi.com This multi-faceted reactivity allows for the creation of a wide array of 2,4,6-trisubstituted pyridines. mdpi.commdpi.com These resulting pyridine (B92270) derivatives are crucial in forming complexes with transition and lanthanide ions, which have applications in areas such as bioassays for DNA recognition. mdpi.com

For instance, researchers have successfully synthesized non-symmetrical bisazolyl 2,4,6-trisubstituted pyridines starting from this compound. mdpi.commdpi.com This orthogonal synthetic approach provides access to complex heterocyclic structures that are pivotal for developing new therapeutic agents. mdpi.commdpi.com The ability to introduce different substituents at three distinct positions on the pyridine ring allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. researchgate.netmdpi.com

Development of Precursors for Targeted Therapeutic Agents

This compound is an essential precursor in the synthesis of targeted therapeutic agents. mdpi.comnbinno.com Its utility is highlighted in the preparation of heteroaryl-substituted sulfonamide compounds, which are investigated for their therapeutic potential. google.com The synthesis involves the reaction of this compound with other chemical entities to construct complex molecules with specific biological targets. google.com

One notable application is in the development of inhibitors for enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), which are significant in cancer therapy. lookchem.com The strategic use of this compound allows for the creation of isoquinolinone derivatives and other pharmaceutical compounds designed to interact with specific biological pathways. lookchem.com Furthermore, this compound is a building block for drugs targeting neuroprotection, analgesia, and anti-Parkinson's disease, underscoring its broad applicability in drug discovery. guidechem.com

| Precursor Compound | Therapeutic Target/Application | Synthesized Compound Class |

| This compound | Cancer (PARP-1 inhibition) | Isoquinolinone derivatives |

| This compound | Neuroprotection, Analgesia, Anti-Parkinson's | Various pharmaceutical compounds |

| This compound | Cancer, Inflammatory Diseases | Heteroaryl-substituted sulfonamides |

Agrochemical Development and Crop Protection Chemistry

The unique chemical properties of this compound also make it a valuable intermediate in the synthesis of modern agrochemicals. evitachem.com Its trifunctional nature allows for the creation of diverse molecular structures necessary for developing effective herbicides and fungicides.

Role as an Intermediate in Herbicidal and Fungicidal Agent Synthesis

This compound is a key building block for various agrochemicals, including herbicides and fungicides. nbinno.comlookchem.com The presence of both bromine and fluorine atoms on the pyridine ring allows for selective reactions to introduce different functional groups, leading to the development of potent and selective crop protection agents. For example, derivatives of this compound are used in the synthesis of pyridyl-containing 1,3,4-oxadiazole (B1194373) compounds, which have shown significant insecticidal activity. bohrium.com

The synthesis of these agrochemicals often involves the substitution of the fluorine atoms followed by modification at the bromine position, or vice versa, to build the desired molecular framework. rsc.org This stepwise functionalization is crucial for creating compounds with optimal efficacy and desired environmental profiles.

Exploration of Structure-Activity Relationships in Agricultural Compounds

The versatility of this compound facilitates the exploration of structure-activity relationships (SAR) in agricultural compounds. By systematically modifying the substituents on the pyridine ring, chemists can investigate how different functional groups influence the biological activity of the resulting molecules. bohrium.com This process is essential for optimizing the performance of herbicides and fungicides.

For instance, the synthesis of a series of 2,3,6-trisubstituted pyridines from 3-substituted-2,6-difluoropyridines allows for the study of how different substituents at these positions affect the compound's efficacy against specific pests or weeds. researchgate.net This systematic approach enables the design of more effective and targeted agrochemicals. Research on oxadiazole derivatives containing a pyridine moiety has demonstrated that these compounds can exhibit high insecticidal activity, and SAR studies help in identifying the most potent structures. bohrium.com

| Compound Class | Agricultural Application | Key Structural Feature |

| Pyridyl-containing 1,3,4-oxadiazoles | Insecticides | 1,3,4-oxadiazole ring attached to a substituted pyridine |

| 2,3,6-trisubstituted pyridines | Herbicides, Fungicides | Varied substituents at the 2, 3, and 6 positions of the pyridine ring |

Materials Science and Engineering Applications

The application of this compound extends into the field of materials science. Its derivatives are being explored for the development of advanced materials with unique electronic and photophysical properties. researchgate.net The ability to create complex, multi-substituted pyridine structures allows for the synthesis of novel ligands for metallo-organic frameworks and other functional materials. researchgate.netmdpi.com

For example, the triphenylamine (B166846) derivatives synthesized from the related compound 4-bromo-2,6-difluoroaniline (B33399) are used as hole-transporting materials in perovskite solar cells and OLEDs. ossila.com The fluorinated pyridine core can influence the energy levels of the molecular orbitals, a critical factor in the performance of these electronic devices. ossila.com The versatility of this compound and its analogues as building blocks opens up possibilities for creating new materials for a variety of technological applications. ossila.com

Development of Ligands for Complexation and Metalloorganic Structures

This compound has emerged as a superior synthon for crafting sophisticated ligands intended for complexation and the construction of metalloorganic structures. researchgate.net Its utility stems from the distinct reactivity of its halogen atoms. The two fluorine atoms, positioned at the 2- and 6-positions, are susceptible to selective, stepwise nucleophilic aromatic substitution (SNAr). researchgate.netscispace.com This allows for the controlled, sequential introduction of various coordinating moieties.

Simultaneously, the bromine atom at the 4-position is preserved during these nucleophilic substitutions and remains available for subsequent transformations. researchgate.net This bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. researchgate.net This orthogonal reactivity—SNAr at the fluorine-bearing carbons and cross-coupling at the bromine-bearing carbon—enables the synthesis of non-symmetrical, highly functionalized pyridine-based ligands that would be challenging to access through other methods. researchgate.netscispace.com

For instance, researchers have successfully used this building block to synthesize nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines, where different azole groups are introduced at the 2- and 6-positions, and the 4-position is modified via a Suzuki coupling. researchgate.net This strategic approach provides a clear pathway to complex ligands that are ideal for forming intricate metalloorganic structures.

Table 1: Reactivity of Halogens on this compound

| Position | Halogen | Typical Reaction Type | Utility |

|---|---|---|---|

| 2, 6 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Stepwise introduction of coordinating groups |

Tuning of Chelating and Photophysical Properties in Coordination Chemistry

The ligands derived from this compound are not just structurally complex; they are instrumental in fine-tuning the electronic and photophysical properties of the resulting metal complexes. researchgate.net The ability to systematically and selectively introduce different substituents onto the pyridine core allows for precise control over the ligand's field strength, steric environment, and electronic character. This, in turn, directly influences the chelating behavior and the photophysical outcomes of the coordination compounds. researchgate.net

By modifying the substituents, researchers can modulate the absorption and emission characteristics of luminescent metal complexes. researchgate.net For example, extending the electronic delocalization of the ligand through functionalization can lead to significant changes in spectroscopic properties. researchgate.net This principle has been applied to develop families of luminescent lanthanide complexes where the ligand architecture is systematically varied to achieve desired emissive properties for applications such as molecular markers. researchgate.net

A relevant example of this tuning is seen in related iridium(III) complexes built with 2',6'-difluoro-2,3'-bipyridine ligands. rsc.org By introducing either electron-donating or electron-withdrawing groups at the 4'-position of the pyridyl moiety, the emission wavelengths and quantum efficiencies of the complexes can be systematically altered. rsc.org For instance, a complex with a strong electron-withdrawing cyano (–CN) group produces a highly efficient green phosphorescence (λmax = 508 nm), while a trifluoromethyl (–CF3) group results in a sky-blue emission (λmax = 468 nm). rsc.org In contrast, a strong electron-donating dimethylamino (–NMe2) group leads to a broad, poorly efficient emission. rsc.org This demonstrates the high degree of control over photophysical properties that can be achieved through ligand design, a strategy enabled by versatile building blocks like this compound.

Table 2: Effect of Substituents on Emission Properties of Related Iridium(III) Complexes

| Substituent at 4'-position | Emission Color | Max Emission Wavelength (λmax) | Quantum Efficiency (ΦPL in thin film) |

|---|---|---|---|

| –CHO | Greenish-Yellow | 542 nm | N/A |

| –CF3 | Sky-Blue | 468 nm | 0.84 |

| –CN | Green | 508 nm | 0.98 |

| –OMe | Blue | N/A | High |

| –NMe2 | Broad (450-700 nm) | 520 nm | Poor |

Data derived from research on bis(2′,6′-difluoro-2,3′-bipyridinato-N,C4′)iridium(picolinate) complexes. rsc.org

Application in Organic Electronics (e.g., Hole-Transporting Materials in Perovskite Solar Cells and OLEDs)

The unique electronic properties of fluorinated aromatic compounds make them attractive for applications in organic electronics. While direct application of this compound itself is less common, its structural motifs are found in more complex molecules designed for these technologies, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). ossila.comrsc.org

HTMs are a critical component in high-performance PSCs, facilitating the efficient extraction and transport of positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode. mdpi.comnih.gov The benchmark HTM, spiro-OMeTAD, is widely used but suffers from high synthetic cost, stimulating the search for innovative and more economical alternatives. mdpi.comnih.gov

The 4-bromo-2,6-difluoro aromatic scaffold is a valuable component in the design of novel HTMs. The fluorine substituents can adjust the energy levels of the molecular orbitals to ensure proper alignment with the perovskite layer for efficient hole extraction. ossila.com The bromo-substituent provides a convenient site for Pd-catalyzed coupling reactions, allowing for the extension of the molecule's π-conjugated system, which is crucial for charge mobility. ossila.com Research on the related compound 4-Bromo-2,6-difluoroaniline has shown that it can be used to synthesize conjugated quasiplanar triarylamines that function effectively as HTMs in PSCs and OLEDs. ossila.com The presence of multiple, reactive functional groups on such building blocks allows for the facile synthesis of complex macromolecules tailored for organic electronic devices. ossila.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene) |

| 4-Bromo-2,6-difluoroaniline |

| bis(2′,6′-difluoro-2,3′-bipyridinato-N,C4′)iridium(picolinate) |

| Iridium(III) |

| Pyridine |

| Azole |

| Indazole |

| Pyrazole (B372694) |

| Lanthanide |

| Europium(III) |

Advanced Characterization and Spectroscopic Analysis of 4 Bromo 2,6 Difluoropyridine and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the structural framework of molecules. By analyzing the vibrational modes of chemical bonds, these methods offer a unique fingerprint of the compound, allowing for detailed structural assignments.

Infrared Spectroscopic Analysis

| Functional Group | **Predicted IR Absorption Range (cm⁻¹) ** |

| C-F Stretch | 1400 - 1000 |

| C-Br Stretch | 600 - 500 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aromatic C-H Stretch | 3100 - 3000 |

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to IR spectroscopy by measuring the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. A comprehensive Raman spectroscopic analysis of 2,6-difluoropyridine (B73466) has been performed, aiding in the assignment of its ground state vibrations. nih.gov For substituted pyridines, Raman spectroscopy can reveal shifts in vibrational frequencies that are indicative of changes in the electronic structure and bonding due to the presence of different functional groups. nih.govresearchgate.net For example, the introduction of a bromine atom at the 4-position of 2,6-difluoropyridine would be expected to influence the ring breathing modes and other skeletal vibrations, which would be observable in the Raman spectrum.

| Vibrational Mode | **Predicted Raman Shift Range (cm⁻¹) ** |

| Symmetric C-F Stretch | 1100 - 1000 |

| Ring Breathing Mode | 1050 - 950 |

| C-Br Stretch | 600 - 500 |

Electronic Spectroscopy for Electronic Transition Studies

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is instrumental in understanding the electronic transitions within a molecule. By measuring the absorption of UV and visible light, this technique provides insights into the energies of the electronic states and the nature of the molecular orbitals involved.

Ultraviolet-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions between its ground and excited states. For aromatic compounds like 4-bromo-2,6-difluoropyridine, these transitions typically involve π to π* and n to π* excitations. Studies on related compounds, such as 2,6-difluoropyridine, have identified the S1(π,π*) electronic transition. nih.govresearchgate.net The introduction of a bromine atom can influence the position and intensity of these absorption bands. For instance, dicationic dyes derived from 4-bromo-2,6-difluorophenyl-type structures have been shown to exhibit absorption in the near-infrared (NIR) region. researchgate.net This suggests that derivatization of this compound can lead to materials with interesting electronic and optical properties. In multi-substituted benzene (B151609) derivatives, the position of the electronic transitions depends on the nature and relative position of the substituents on the ring. up.ac.za

| Electronic Transition | **Predicted Wavelength Range (nm) ** |

| π → π | 200 - 300 |

| n → π | > 300 |

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise three-dimensional structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Investigations

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In this compound, the two equivalent protons on the pyridine (B92270) ring would give rise to a single signal in the ¹H NMR spectrum. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms. While a specific ¹H NMR spectrum for this compound is not provided in the search results, data for the parent compound, 2,6-difluoropyridine, is available. chemicalbook.com The chemical shifts and coupling constants observed in the spectra of related compounds provide a strong basis for predicting the spectrum of this compound. The presence of fluorine atoms would also lead to characteristic splitting patterns (coupling) in the proton signals.

| Proton Environment | **Predicted Chemical Shift (ppm) ** | Predicted Multiplicity |

| H-3, H-5 | 7.0 - 8.0 | Triplet (due to coupling with two adjacent fluorine atoms) |

Fluorine (¹⁹F) NMR Studies

Fluorine-19 NMR spectroscopy is a powerful tool for analyzing fluorinated organic compounds due to its high sensitivity and the wide range of chemical shifts, which provides detailed information about the electronic environment of the fluorine atoms. rsc.org In the case of this compound, the molecular symmetry dictates that the two fluorine atoms at positions 2 and 6 are chemically equivalent. Consequently, they are expected to produce a single signal in the ¹⁹F NMR spectrum.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H and ¹⁹F NMR by providing information about the carbon skeleton of the molecule. Due to the symmetry of this compound, three distinct signals are anticipated in its ¹³C NMR spectrum, corresponding to the C-2/C-6, C-3/C-5, and C-4 carbon atoms.

A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The signals for carbons directly bonded to fluorine (C-2/C-6) are expected to appear as a doublet with a large one-bond coupling constant (¹JCF). The signals for carbons two bonds away from the fluorine atoms (C-3/C-5) would also exhibit coupling, appearing as a triplet (or a doublet of doublets if the couplings are different) with a smaller two-bond coupling constant (²JCF). The signal for the C-4 carbon, bonded to bromine, would show a smaller three-bond coupling (³JCF) to the two fluorine atoms.

Analysis of derivatives such as 2-(3-Ethoxycarbonyl-1-pyrazolyl)-4-bromo-6-fluoropyridine, formed from this compound, reveals characteristic shifts for the pyridine ring carbons. mdpi.com In these derivatives, the carbon atoms bonded to fluorine show complex multiplets due to C-F coupling. mdpi.com For example, in 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine, the carbon attached to bromine (C-4) appears as a triplet around 108.5 ppm due to coupling with the two adjacent fluorine atoms, while the carbon attached to fluorine (C-3/C-5) appears as a doublet with a large coupling constant around 157.0 ppm. arkat-usa.org

Table 1: Predicted ¹³C NMR Signals for this compound

| Carbon Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| C-2 / C-6 | High (e.g., 155-165) | Doublet (¹JCF) |

| C-3 / C-5 | Low (e.g., 105-115) | Triplet (²JCF) |

| C-4 | Mid (e.g., 100-120) | Triplet (³JCF) |

Note: The chemical shift ranges are estimations based on data from related structures.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and investigating the fragmentation patterns of a compound. The calculated molecular weight of this compound is 193.98 g/mol , and its exact mass is 192.93387 Da. nih.gov

A hallmark of the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost identical intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

This characteristic isotopic signature is observed in the mass spectra of derivatives of this compound. For example, the Fast Atom Bombardment (FAB⁺) mass spectrum of 2-(3-Ethoxycarbonyl-1-pyrazolyl)-4-bromo-6-fluoropyridine shows two prominent peaks at m/z = 314.0 ([M]⁺, 100%) and 316.0 ([M]⁺, 98%), confirming the presence of bromine. mdpi.com

The fragmentation of this compound under electron impact (EI) ionization would likely involve the cleavage of the carbon-halogen bonds. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom. Therefore, significant fragments corresponding to the loss of the bromine radical ([M-Br]⁺) or a fluorine atom ([M-F]⁺) would be expected.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₅H₂BrF₂N | chemscene.com |

| Molecular Weight | 193.98 g/mol | nih.gov |

| Exact Mass | 192.93387 Da | nih.gov |

| Expected Molecular Ion Peaks | [M]⁺ and [M+2]⁺ in ~1:1 ratio | libretexts.org |

Computational and Theoretical Investigations of 4 Bromo 2,6 Difluoropyridine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-Bromo-2,6-difluoropyridine. These methods allow for the precise determination of its geometry and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311g+(2d,p), are employed to optimize the molecular geometry and analyze orbital populations. acs.org Such studies reveal the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity and electronic transitions. acs.org

Theoretical studies on related molecules, such as 2,6-difluoropyridine (B73466), utilize time-dependent DFT (TD-DFT) to explore the properties of electronic excited states. nih.gov For instance, the S1(π,π*) state of 2,6-difluoropyridine has been computationally investigated to understand its structure and vibrational frequencies upon electronic excitation. nih.govresearchgate.net These computational approaches are also applicable to this compound to predict its behavior in photochemical applications. The introduction of the bromine atom is expected to influence the energies of the excited states and introduce new potential decay pathways.

Ab Initio Methods for Structural Optimization and Vibrational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for structural and vibrational analysis. For similar molecules like 2,6-difluoropyridine, ab initio calculations at the Møller-Plesset perturbation theory of the second order (MP2) with basis sets like cc-pVTZ have been used for precise structural optimization. nih.govresearchgate.net These calculations provide accurate bond lengths, bond angles, and dihedral angles.

Vibrational analysis through ab initio methods allows for the prediction of infrared and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which is invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. For this compound, these calculations would help in assigning the vibrational modes associated with the C-Br stretching and bending, in addition to the pyridine (B92270) ring and C-F modes.

Prediction and Analysis of Spectroscopic Signatures

Computational methods are instrumental in predicting and analyzing the spectroscopic signatures of this compound. By simulating spectra, researchers can gain a deeper understanding of the molecule's structure and properties. Theoretical calculations of NMR chemical shifts, for example, can aid in the assignment of experimental spectra, especially for complex fluorinated aromatic compounds. researchgate.net

The ultraviolet absorption spectrum of related compounds like 2,6-difluoropyridine has been studied both experimentally and theoretically, with the electronic transition to the S1(π,π*) state being a key feature. nih.govresearchgate.net Similar computational analyses for this compound would predict its UV-Vis absorption characteristics, which are important for photophysical applications.

Below is a table of computed properties for this compound.

| Property | Value |

| Molecular Formula | C₅H₂BrF₂N |

| Molecular Weight | 193.98 g/mol |

| XLogP3 | 2.4 |

| Topological Polar Surface Area | 12.9 Ų |

| Monoisotopic Mass | 192.93387 Da |

| This data is computed by PubChem. nih.gov |

Mechanistic Elucidation through Advanced Computational Modeling

Advanced computational modeling is a key tool for elucidating the reaction mechanisms involving this compound. This compound is a versatile building block in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. nih.govmdpi.comresearchgate.net DFT calculations can be used to model the potential energy surfaces of these reactions, identifying transition states and intermediates. thieme-connect.com

For instance, in the substitution of the fluorine atoms by nucleophiles, computational models can explain the regioselectivity of the reaction. researchgate.netresearchgate.net These models can also shed light on the role of catalysts in cross-coupling reactions involving the C-Br bond, such as Suzuki and Sonogashira couplings. mdpi.com The insights gained from these computational studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.com

Rational Design and Prediction of Derivatives and Functional Materials

The computational insights into the structure and reactivity of this compound pave the way for the rational design of its derivatives for specific applications. By modifying the substituents on the pyridine ring, it is possible to tune the electronic and photophysical properties of the molecule. mdpi.com This is particularly relevant in the development of new functional materials.

For example, derivatives of this compound can be designed to act as ligands for metal complexes with applications in catalysis or as luminescent materials. researchgate.netmdpi.com Computational screening of potential derivatives can predict their properties, such as their ability to coordinate with metal ions and the photophysical characteristics of the resulting complexes. This predictive power accelerates the discovery of new materials with desired functionalities, such as those used in organic light-emitting diodes (OLEDs) and solar cells. ossila.com

常见问题

Q. What synthetic strategies are employed to selectively substitute fluorine atoms in 4-Bromo-2,6-difluoropyridine?

- Methodological Answer: A three-step orthogonal synthesis leverages the reactivity of fluorine atoms for stepwise substitution. First, one fluorine is replaced under mild nucleophilic conditions (e.g., using azoles or amines), followed by substitution of the second fluorine under harsher conditions (e.g., elevated temperatures or stronger bases). The bromine atom remains intact for subsequent Pd-catalyzed cross-coupling reactions (Suzuki or Sonogashira) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound derivatives?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (>97.0% purity criteria) and nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H for substitution patterns) are essential. Mass spectrometry (MS) and X-ray crystallography can resolve ambiguities in complex derivatives .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The bromine atom provides a versatile handle for Pd-mediated cross-coupling. Compared to chloro or iodo analogs, bromine offers a balance between reactivity and stability. For example, Suzuki reactions with arylboronic acids proceed efficiently at 80–100°C using Pd(PPh₃)₄ as a catalyst .

Advanced Research Questions

Q. What strategies optimize the synthesis of nonsymmetrical trisubstituted pyridines using this compound?

- Methodological Answer: Sequential substitution is key. For example:

- Step 1: Replace one fluorine with a pyrazole group via SNAr at 60°C in DMF.

- Step 2: Substitute the second fluorine with an indazole under microwave-assisted conditions (120°C, 2h).

- Step 3: Use Suzuki coupling to introduce aryl/heteroaryl groups via the bromine site. Orthogonal protecting groups (e.g., Boc) may prevent side reactions .

Q. How can researchers address contradictions in reported yields for Sonogashira couplings involving this compound?

- Methodological Answer: Yield discrepancies often arise from ligand choice or solvent effects. Systematic screening of ligands (e.g., XPhos vs. SPhos) and solvents (THF vs. DMF) is recommended. For example, XPhos in THF improves stability of Pd intermediates, increasing yields by 15–20% compared to DMF-based systems .

Q. What challenges arise in synthesizing metalloorganic complexes with this compound ligands, and how are they resolved?

- Methodological Answer: Steric hindrance from fluorine and bromine substituents can impede metal coordination. Pre-functionalization (e.g., converting Br to a phosphine group via Arbuzov reaction) enhances chelation. UV-Vis and cyclic voltammetry confirm successful complexation and tunable photophysical properties .

Data Contradiction and Validation

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer: Contradictions in coupling constants or splitting patterns often stem from dynamic effects (e.g., rotational barriers). Variable-temperature NMR (VT-NMR) between –40°C and 80°C can freeze conformers, while 2D NOESY clarifies spatial arrangements .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。